3-Carboxy-1-methylpyrazin-1-ium iodide
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Overview
Description
3-Carboxy-1-methylpyrazin-1-ium iodide is a chemical compound with the molecular formula C₆H₇IN₂O₂ and a molecular weight of 266.04 g/mol . This compound is characterized by the presence of a carboxyl group, a methyl group, and an iodide ion attached to a pyrazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Carboxy-1-methylpyrazin-1-ium iodide typically involves the reaction of 3-carboxypyrazine with methyl iodide under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, at a specific temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-Carboxy-1-methylpyrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine compounds.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different pyrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Carboxy-1-methylpyrazin-1-ium iodide is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor in the synthesis of other pyrazine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of 3-Carboxy-1-methylpyrazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The carboxyl and methyl groups play a crucial role in its reactivity and binding affinity to target molecules. The iodide ion can participate in ionic interactions, enhancing the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
3-Carboxy-1-methylpyrazin-1-ium iodide can be compared with other similar compounds, such as:
1,2,5-Trimethylpyrazin-1-ium iodide: This compound has three methyl groups attached to the pyrazine ring, making it more hydrophobic compared to this compound.
1-Methyl-4-phenylpyrazin-1-ium iodide:
Properties
IUPAC Name |
4-methylpyrazin-4-ium-2-carboxylic acid;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.HI/c1-8-3-2-7-5(4-8)6(9)10;/h2-4H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMNSYRVJQCCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=NC=C1)C(=O)O.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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